5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)-
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Overview
Description
2-Phenyl-4-(triphenyl-) is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The specific structure of 2-phenyl-4-(triphenyl-) makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(triphenyl-) typically involves the cyclization of amido-nitriles or the use of multicomponent reactions. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures . This method is environmentally benign and works well with various aromatic aldehydes containing electron-donating and electron-withdrawing groups.
Industrial Production Methods
Industrial production of 2-phenyl-4-(triphenyl-) often involves the use of heterogeneous catalysts such as Lewis acids (e.g., NiCl2·6H2O, Ce(NH4)2(NO3)6) or nanoparticles (e.g., MgAl2O4, Fe3O4) to facilitate the multicomponent reactions . These methods are designed to maximize yield and minimize reaction time, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(triphenyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
2-Phenyl-4-(triphenyl-) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-4-(triphenyl-) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its effects are mediated through binding to receptors or interacting with other molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(triphenyl-phosphanylidene)-4H-thiazole-5-thione
- 5-Methyl-2-phenyl-4-(triphenyl-phosphanylidene)-2,4-dihydro-pyrazol-3-one
Uniqueness
2-Phenyl-4-(triphenyl-) is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
98184-34-0 |
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Molecular Formula |
C27H20NO2P |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H20NO2P/c29-27-26(28-25(30-27)21-13-5-1-6-14-21)31(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VKVGACVKLLHOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2 |
Origin of Product |
United States |
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